molecular formula C14H23N5O2 B6337911 1-Boc-4-[5-(Aminomethyl)-2-pyrimidyl]piperazine CAS No. 944899-79-0

1-Boc-4-[5-(Aminomethyl)-2-pyrimidyl]piperazine

Cat. No.: B6337911
CAS No.: 944899-79-0
M. Wt: 293.36 g/mol
InChI Key: VHQUWEPZINCGLX-UHFFFAOYSA-N
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Description

Significance of Heterocyclic Scaffolds in Pharmaceutical Science

Heterocyclic scaffolds are cyclic chemical compounds that have at least one atom of an element other than carbon within their ring structure. These structures are fundamental to the field of pharmaceutical science, forming the core of a vast number of therapeutic agents. The presence of heteroatoms, such as nitrogen, oxygen, and sulfur, imparts unique physicochemical properties to these molecules, including polarity, hydrogen bonding capacity, and the ability to engage in various biological interactions. This versatility allows medicinal chemists to fine-tune the pharmacological profiles of drug candidates, optimizing their efficacy, selectivity, and pharmacokinetic properties. Over 85% of all biologically active chemical entities contain a heterocycle, underscoring their central role in modern drug design. The structural diversity of heterocyclic compounds provides a rich chemical space for the discovery of novel drugs targeting a wide array of diseases.

Role of Nitrogen-Containing Heterocycles in Drug Discovery and Design

Among the various types of heterocyclic compounds, those containing nitrogen are of paramount importance in drug discovery and design. Nitrogen-containing heterocycles are ubiquitous in nature, forming the structural basis for a wide range of biologically active molecules such as alkaloids, vitamins, and nucleic acids. In medicinal chemistry, the incorporation of nitrogen atoms into a heterocyclic ring can significantly influence a molecule's biological activity. The nitrogen atom can act as a hydrogen bond donor or acceptor, which is crucial for the interaction of a drug with its biological target, such as an enzyme or a receptor. Furthermore, the basicity of the nitrogen atom can be modulated to improve the solubility and bioavailability of a drug. It is estimated that approximately 60% of all small-molecule drugs approved by the U.S. Food and Drug Administration (FDA) contain at least one nitrogen-containing heterocycle. This highlights the indispensable role of these scaffolds in the development of new medicines.

Overview of Piperazine (B1678402) and Pyrimidine (B1678525) Moieties in Bioactive Compounds

The molecular structure of "1-Boc-4-[5-(Aminomethyl)-2-pyrimidyl]piperazine" is a hybrid of two key nitrogen-containing heterocyclic moieties: piperazine and pyrimidine. Both of these scaffolds are considered "privileged structures" in medicinal chemistry due to their frequent appearance in a multitude of bioactive compounds across various therapeutic areas.

Piperazine is a six-membered ring containing two nitrogen atoms at opposite positions. This structure provides a versatile scaffold that can be readily functionalized at its nitrogen atoms. The piperazine ring is known to improve the pharmacokinetic properties of drug candidates, such as their aqueous solubility and oral bioavailability. Its ability to adopt a stable chair conformation allows for the precise spatial orientation of substituents, which can be critical for high-affinity binding to biological targets. Numerous approved drugs incorporate the piperazine moiety, demonstrating its broad utility in targeting a range of conditions including cancer, infections, and central nervous system disorders. nih.gov

Pyrimidine is a six-membered aromatic ring with two nitrogen atoms. It is a fundamental component of the nucleobases cytosine, thymine, and uracil, which are essential building blocks of DNA and RNA. The pyrimidine core is a common feature in a wide variety of pharmaceuticals. The nitrogen atoms in the pyrimidine ring can participate in hydrogen bonding and other non-covalent interactions with biological macromolecules. Pyrimidine derivatives have been successfully developed as anticancer agents, antivirals, and antibiotics, among other applications. The combination of a pyrimidine ring with a piperazine moiety in a single molecule is a common strategy in drug design to create hybrid compounds with enhanced biological activity and favorable drug-like properties. wikipedia.orgresearchgate.net

Below is an interactive data table summarizing the key features of piperazine and pyrimidine moieties in medicinal chemistry.

FeaturePiperazinePyrimidine
Structure Saturated 6-membered ring with two nitrogen atoms at positions 1 and 4Aromatic 6-membered ring with two nitrogen atoms at positions 1 and 3
Key Role in Drugs Improves pharmacokinetic properties (solubility, bioavailability)Provides key interactions with biological targets
Therapeutic Areas Anticancer, Antipsychotic, Antihistamine, AntiviralAnticancer, Antiviral, Antibacterial, Antifungal
Example Drugs Imatinib (anticancer), Ciprofloxacin (antibiotic)Fluorouracil (anticancer), Zidovudine (antiviral)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 4-[5-(aminomethyl)pyrimidin-2-yl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N5O2/c1-14(2,3)21-13(20)19-6-4-18(5-7-19)12-16-9-11(8-15)10-17-12/h9-10H,4-8,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHQUWEPZINCGLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(C=N2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Compound 1 Boc 4 5 Aminomethyl 2 Pyrimidyl Piperazine: a Research Intermediate Perspective

Structural Context within the Piperazine (B1678402) and Pyrimidine (B1678525) Chemical Space

The structure of 1-Boc-4-[5-(aminomethyl)-2-pyrimidyl]piperazine is a deliberate amalgamation of two key heterocyclic scaffolds: piperazine and pyrimidine. Each of these rings contributes distinct physicochemical properties that define the compound's utility.

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. nih.govsemanticscholar.org This configuration imparts a stable, chair-like conformation and makes it a weak base. iiab.mewikipedia.org Its symmetrical nature and the presence of two reactive nitrogen atoms have established piperazine as a frequently used moiety in pharmacologically active compounds. mdpi.comnih.gov The inclusion of the piperazine ring can influence properties such as solubility, oral bioavailability, and the ability to cross the blood-brain barrier. nih.gov

The pyrimidine scaffold is a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3. researchgate.net As a fundamental component of nucleic acids (cytosine, thymine, and uracil), the pyrimidine ring is of immense biological significance. nih.govnih.gov In medicinal chemistry, it is considered a "privileged scaffold" because its derivatives have shown a vast range of biological activities, including anticancer, antimicrobial, and antiviral properties. nih.govresearchgate.netmdpi.com The nitrogen atoms in the pyrimidine ring are capable of forming hydrogen bonds, which is a crucial factor for molecular recognition and binding to biological targets. researchgate.net

The fusion of these two rings via a C-N bond, creating a 2-(piperazin-1-yl)pyrimidine core, results in a hybrid structure with a unique electronic and steric environment. This combination is found in several approved drugs, highlighting the synergistic potential of these two heterocyles. researchgate.net

Table 1: Physicochemical Properties of Core Heterocyclic Scaffolds
PropertyPiperazinePyrimidine
Molecular FormulaC₄H₁₀N₂C₄H₄N₂
Molecular Weight86.14 g/mol80.09 g/mol
NatureSaturated, non-aromatic, basicUnsaturated, aromatic, weakly basic
Key FeatureTwo secondary amine groups, flexible chair conformationPlanar aromatic system, hydrogen bond acceptor sites
SignificanceCommon pharmacophore, improves pharmacokinetic propertiesBiologically essential, privileged scaffold in drug design mdpi.com

Precursor and Building Block Utility in Complex Chemical Synthesis

The title compound is not an end product but a versatile intermediate designed for use in multi-step synthetic sequences. Its value lies in the distinct reactivity of its different components, which can be addressed sequentially to build more elaborate molecules.

The molecule possesses three primary points for synthetic modification:

The Primary Amine: The aminomethyl group (-CH₂NH₂) attached to the pyrimidine ring provides a nucleophilic primary amine. This group can readily participate in a wide array of reactions, such as amide bond formation (acylation), reductive amination to form secondary amines, urea/thiourea formation, and sulfonylation.

The Pyrimidine Ring: The pyrimidine ring itself can be a substrate for various organic reactions. Depending on the other substituents, it can undergo nucleophilic aromatic substitution or participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) if further functionalized with a leaving group like a halogen.

The Boc-Protected Piperazine Nitrogen: The nitrogen atom of the piperazine ring that is not attached to the pyrimidine is protected. Once the Boc group is removed under acidic conditions, this newly revealed secondary amine becomes a reactive site, available for N-alkylation, N-arylation, acylation, or other coupling reactions. sigmaaldrich.com

This differential reactivity allows chemists to use this compound as a scaffold. For instance, a researcher could first perform a reaction at the primary aminomethyl group, then modify the pyrimidine ring, and finally, deprotect the piperazine nitrogen to add a third element of diversity. This stepwise approach is fundamental to the construction of chemical libraries for screening against biological targets.

Table 2: Synthetic Utility of this compound
Reactive SiteType of Functional GroupPotential ReactionsPurpose in Synthesis
5-(Aminomethyl) groupPrimary AmineAcylation, Reductive Amination, Sulfonylation, Urea formationIntroduce diverse side chains and functional groups.
Piperazine N-H (after deprotection)Secondary AmineN-Alkylation, N-Arylation (e.g., Buchwald-Hartwig), AmidationConnect to other molecular fragments or scaffolds. sigmaaldrich.com
Pyrimidine RingAromatic HeterocycleElectrophilic/Nucleophilic Substitution (if activated), Cross-CouplingFurther functionalization of the core structure.

Strategic Importance of the tert-Butoxycarbonyl (Boc) Protecting Group in Piperazine Chemistry

In a molecule with multiple reactive amine groups, such as the title compound, selective functionalization would be impossible without the use of protecting groups. quora.com The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis due to its ideal characteristics. total-synthesis.comchemistrysteps.com

The strategic importance of the Boc group in this specific intermediate is threefold:

Deactivation: The Boc group converts the highly nucleophilic secondary amine of the piperazine into a much less reactive carbamate. chemistrysteps.com This prevents the piperazine nitrogen from competing in reactions intended for the primary aminomethyl group.

Orthogonality: The Boc group is stable to a wide range of reaction conditions, including basic, nucleophilic, and reductive conditions. total-synthesis.com This allows chemists to perform a variety of transformations on other parts of the molecule without fear of inadvertently removing the Boc group.

Facile Cleavage: Despite its stability, the Boc group can be removed cleanly and efficiently under mild acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent. studysmarter.co.ukmasterorganicchemistry.com The byproducts of this deprotection reaction are volatile (isobutene and carbon dioxide), which simplifies the purification of the final product. total-synthesis.com

The use of the Boc group on the piperazine moiety is a deliberate and crucial design choice. It effectively "hides" one of the reactive sites, thereby directing the synthetic pathway and enabling the clean, high-yielding construction of complex target molecules. quora.com

Table 3: Characteristics of the Boc Protecting Group
FeatureDescription
Installation ReagentDi-tert-butyl dicarbonate (Boc₂O) studysmarter.co.uk
StabilityStable to bases, nucleophiles, and catalytic hydrogenation total-synthesis.com
Cleavage ConditionsMild to strong acidic conditions (e.g., TFA, HCl) studysmarter.co.ukmasterorganicchemistry.com
Deprotection ByproductsIsobutene, Carbon Dioxide (volatile) total-synthesis.com
Primary FunctionTemporarily block the reactivity of an amine functional group studysmarter.co.uk

Advanced Synthetic Methodologies for 1 Boc 4 5 Aminomethyl 2 Pyrimidyl Piperazine and Analogs

Strategies for Constructing the Pyrimidinyl-Piperazine Core

The formation of the central pyrimidinyl-piperazine bond is a critical step in the synthesis of the target compound. Several robust methods have been developed for this purpose, each offering distinct advantages in terms of substrate scope, reaction conditions, and functional group tolerance.

Nucleophilic Aromatic Substitution Approaches to Pyridyl/Pyrimidyl Piperazines

Nucleophilic aromatic substitution (SNAr) is a cornerstone of heterocyclic chemistry, providing a direct route to couple amines with electron-deficient aromatic rings like pyrimidine (B1678525). wikipedia.orgnih.gov The pyrimidine ring is inherently π-deficient, which facilitates the attack of nucleophiles, particularly at the C2, C4, and C6 positions. researchgate.netchemicalbook.com For the synthesis of the pyrimidinyl-piperazine core, a common strategy involves the reaction of a piperazine (B1678402) derivative with a pyrimidine bearing a suitable leaving group, typically a halogen, at the 2-position.

The general mechanism involves the addition of the nucleophilic piperazine nitrogen to the electron-deficient carbon of the pyrimidine ring, forming a Meisenheimer complex. This intermediate then eliminates the leaving group to restore aromaticity. nih.gov The regioselectivity of SNAr on polysubstituted pyrimidines can often be controlled by the electronic nature of the existing substituents. wikipedia.org For instance, the reaction of 1-Boc-piperazine with 2-chloro-5-bromopyrimidine would be expected to proceed via nucleophilic attack at the C2 position, displacing the chloride ion.

Reactant 1Reactant 2ProductConditionsReference
1-Boc-piperazine2,5-Dichloropyrimidine1-Boc-4-(5-chloro-2-pyrimidyl)piperazineK2CO3, DMF, 120 °C wipo.int
1-Boc-piperazine5-Bromo-2-chloropyridine4-Boc-1-(5-bromo-2-pyridyl)piperazineK2CO3, 1,4-dioxane, 110 °C mdpi.com
N-methylpiperazine4-substituted-2-(methylsulfanyl)-6-(thiophen-2-yl)pyrimidine4-substituted-2-(4-methylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidineKOH, ethanol, reflux nih.gov

Reductive Amination Protocols in Piperazine Derivatization

Reductive amination is a versatile and widely used method for the formation of C-N bonds and is particularly useful for the N-alkylation of piperazines. nih.govjgtps.com This two-step, one-pot reaction involves the initial formation of an iminium ion from the reaction of an amine with a carbonyl compound, followed by its in-situ reduction to the corresponding amine. jgtps.com While not directly applicable to the formation of the aryl-nitrogen bond in the pyrimidinyl-piperazine core, reductive amination is a key strategy for introducing substituents onto the piperazine nitrogen or for the synthesis of piperazine derivatives themselves.

A variety of reducing agents can be employed, with sodium triacetoxyborohydride (NaBH(OAc)3) and sodium cyanoborohydride (NaBH3CN) being among the most common due to their mildness and selectivity. For example, a piperazine derivative can be reacted with an aldehyde or ketone in the presence of a suitable reducing agent to yield an N-alkylated piperazine. nih.gov

AmineCarbonyl CompoundReducing AgentProductReference
2-(piperazin-1-yl)ethanamineKetoneNaBH(OAc)3N-alkylated piperazine derivative
Resin-bound amino acidAldehydeSodium cyanoborohydrideN-alkylated piperazinedione precursor
PiperazineAldehydeH2, Metal catalystN-alkylated piperazine nih.gov

Palladium-Catalyzed Coupling Reactions in Pyrimidine Functionalization

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have revolutionized the synthesis of N-aryl compounds, including pyrimidinyl-piperazines. These methods offer a powerful alternative to traditional SNAr reactions, often proceeding under milder conditions and with a broader substrate scope. The Buchwald-Hartwig amination involves the coupling of an amine with an aryl halide or triflate in the presence of a palladium catalyst and a suitable ligand.

For the synthesis of the target core, 1-Boc-piperazine can be coupled with a 2-halopyrimidine. The choice of palladium precursor (e.g., Pd2(dba)3, Pd(OAc)2) and ligand (e.g., Xantphos, BINAP) is crucial for achieving high yields and preventing side reactions. mdpi.com This methodology is particularly valuable when the pyrimidine ring is less activated towards nucleophilic attack.

AmineAryl HalideCatalyst/LigandProductReference
1-Boc-piperazine2,5-dibromopyridinePd2(dba)3 / Xantphos4-Boc-1-(5-bromo-2-pyridinyl)piperazine mdpi.com
Primary AnilinesHalopyrimidinesPalladium catalystBioactive pyrimidine(aryl)amines
Amines6-Aryl-2,4-dichloropyrimidinePalladium catalyst / Ph3P or dppbC-4 aminated products

Introduction and Functionalization of the Aminomethyl Moiety

The introduction of the aminomethyl group at the C5 position of the pyrimidine ring is a key functionalization step. Electrophilic substitution on the pyrimidine ring is generally less facile than on pyridine due to the presence of the second nitrogen atom; however, the C5 position is the most susceptible to electrophilic attack. researchgate.net Aminomethylation has been observed with substituted pyrimidines. researchgate.net

A common strategy to introduce an aminomethyl group involves a multi-step sequence. One approach is the initial introduction of a hydroxymethyl group at the C5 position, which can then be converted to a leaving group (e.g., by tosylation or conversion to a bromomethyl group) and subsequently displaced by an azide. Catalytic hydrogenation of the resulting azidomethyl group affords the desired aminomethyl functionality.

Another potential route involves the direct introduction of an amino group at the C5 position of a suitably substituted pyrimidine. The synthesis of 2,4-dichloro-5-aminopyrimidine, for example, provides a precursor that could potentially be further functionalized. nih.gov

Starting MaterialReagentsIntermediateFinal ProductReference
5-(hydroxymethyl)-2'-deoxyuridine1. TsCl, py; 2. LiN35-(azidomethyl)-2'-deoxyuridine5-(aminomethyl)-2'-deoxyuridine
5-(hydroxymethyl)-3',5'-di-O-acetyl-2'-deoxyuridine1. HBr/AcOH; 2. LiN3; 3. Deacetylation5-(azidomethyl)-2'-deoxyuridine5-(aminomethyl)-2'-deoxyuridine
2,4-Diaminopyrimidine derivativesVarious reagents-C-5 amino-substituted pyrimidines

Stereoselective Synthesis and Asymmetric Methodologies for Piperazine Derivatives

While the parent compound 1-Boc-4-[5-(aminomethyl)-2-pyrimidyl]piperazine is achiral, the development of stereoselective methods for the synthesis of piperazine derivatives is of great importance for creating analogs with defined stereochemistry, which can have significant implications for their biological activity.

Directed Lithiation and Trapping of N-Boc Piperazines

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds. A related strategy, directed lithiation, can be applied to N-Boc protected piperazines to achieve functionalization at the C2 position. The Boc (tert-butyloxycarbonyl) group acts as a directed metalation group (DMG), facilitating the deprotonation of an adjacent C-H bond by a strong base, typically an organolithium reagent like sec-butyllithium (s-BuLi). The resulting lithiated intermediate can then be trapped with a variety of electrophiles to introduce a wide range of substituents.

The reaction is typically carried out at low temperatures (-78 °C) to ensure the stability of the lithiated species. The choice of solvent and the presence of additives like TMEDA (tetramethylethylenediamine) can influence the rate and efficiency of the lithiation. This methodology provides a direct route to α-functionalized N-Boc piperazines, which are valuable building blocks for more complex derivatives.

N-Boc Piperazine DerivativeLithiating AgentElectrophileProductReference
N-Boc-N'-benzyl piperazines-BuLiMe3SiClα-trimethylsilyl-N-Boc-N'-benzyl piperazine
N-Boc-N'-benzyl piperazines-BuLiBu3SnClα-tributylstannyl-N-Boc-N'-benzyl piperazine
N-Boc-N'-tert-butyl piperazines-BuLi/TMEDAVarious electrophilesα-substituted-N-Boc-N'-tert-butyl piperazines

Chiral Ligand-Mediated Approaches

The development of chiral analogs of pyrimidyl-piperazine compounds often requires precise control over stereochemistry, which can be achieved through asymmetric catalysis. Chiral ligand-mediated approaches are paramount for establishing desired stereocenters, particularly on the piperazine ring. The synthesis of chiral piperazines often proceeds through key intermediates like piperazin-2-ones, which can be synthesized enantioselectively and later reduced. dicp.ac.cnrsc.org

Palladium-catalyzed asymmetric reactions have proven to be particularly effective for this purpose. One prominent strategy is the decarboxylative allylic alkylation of N-protected piperazin-2-ones. nih.govnih.gov In this method, a chiral palladium catalyst, formed in situ from a palladium source and a chiral ligand, facilitates the enantioselective formation of a carbon-carbon bond at the α-position of the piperazin-2-one. The choice of the chiral ligand is critical for inducing high levels of enantioselectivity. Ligands such as those based on the phosphino-oxazoline (PHOX) scaffold have been successfully employed. nih.gov

Another powerful technique is the asymmetric hydrogenation of unsaturated precursors like pyrazin-2-ols. dicp.ac.cnrsc.orgrsc.org This method uses a chiral catalyst, often based on palladium or iridium, in combination with a chiral bisphosphine ligand (e.g., (R)-TolBINAP) to deliver hydrogen across a double bond in a stereocontrolled manner. dicp.ac.cn This approach can generate chiral disubstituted piperazin-2-ones with excellent diastereoselectivity and enantioselectivity. dicp.ac.cnrsc.org The resulting chiral piperazin-2-ones can then be converted to the corresponding chiral piperazines without compromising their optical purity. dicp.ac.cn

The versatility of these methods allows for the synthesis of a diverse range of chiral piperazine cores that can be further elaborated to target molecules. The selection of the specific ligand and reaction conditions is crucial and is typically optimized for each substrate to achieve the highest possible yield and enantiomeric excess (ee).

Reaction TypeCatalyst/Ligand SystemSubstrate TypeKey FindingsReference
Asymmetric Allylic AlkylationPd2(dba)3 / (S)-tBu-PHOXN-protected piperazin-2-onesSynthesis of highly enantioenriched tertiary piperazine-2-ones. nih.gov
Asymmetric Hydrogenation[Pd(TFA)2] / (R)-TolBINAP5,6-disubstituted pyrazin-2-olsAccess to chiral piperazin-2-ones with high yields and ee up to 90%. dicp.ac.cn
Asymmetric Lithiations-BuLi / (-)-sparteineN-Boc-N'-alkyl piperazinesDirect asymmetric functionalization of the piperazine ring. nih.gov
Asymmetric CarboaminationPd-catalyst / Chiral LigandN¹-aryl-N²-allyl-1,2-diamineConcise, modular synthesis of cis-2,6-disubstituted piperazines. acs.org

Flow Chemistry Applications in Heterocyclic Synthesis Relevant to the Compound

Flow chemistry has emerged as a transformative technology in organic synthesis, offering significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for hazardous reactions, and greater potential for automation and scalability. nih.gov The synthesis of heterocyclic compounds like pyrimidines and piperazines, which form the core of the title molecule, is well-suited to flow chemistry techniques.

The construction of the pyrimidine ring or the coupling of the piperazine moiety can be significantly optimized under continuous flow conditions. For instance, multicomponent reactions to form substituted pyrimidines often suffer from issues with regioselectivity in batch synthesis. By employing a continuous flow setup, researchers have demonstrated improved regioselectivity and dramatically reduced reaction times for the synthesis of 3-aminoimidazo[1,2-α]pyrimidines from 2-aminopyrimidine. vapourtec.com This level of control is achieved through precise management of temperature, pressure, and residence time in microreactors or coil reactors. vapourtec.com

Similarly, the synthesis of N-arylpiperazines, a common step in the assembly of molecules like this compound, can be performed efficiently in flow. Nucleophilic aromatic substitution (SNAr) reactions, often requiring high temperatures, can be conducted safely in heated, pressurized flow reactors, leading to high yields and productivity. The final step in the synthesis of the antidepressant vortioxetine, which involves the formation of a piperazine ring, has been successfully translated to a continuous flow platform, demonstrating the industrial applicability of this technology.

Reaction / ProcessReactor TypeKey ConditionsAdvantages DemonstratedReference
Regioselective synthesis of amino-pyrimidinesMicroreactorZirconium chloride catalyst, elevated temperatureImproved regioselectivity, dramatically decreased reaction time vs. batch. vapourtec.com
C-N bond formation for piperazine derivativeAlternating diameter reactor & packed-bed reactorTwo-step consecutive reduction (DIBAL-H then catalytic hydrogenation)Enabled telescoping of reactions, high conversion and selectivity. mdpi.com
Multi-step synthesis of ImatinibIntegrated coil reactorsNitrile hydration, amidation, C-N cross-couplingTelescoped three synthetic steps into a single flow process without intermediate isolation. nih.gov
Piperazine ring formation (Vortioxetine)Flow platformHigh temperatureHigh productivity and scalability for the final synthetic step.

Structure Activity Relationship Sar Studies and Molecular Design Principles for Pyrimidyl Piperazine Scaffolds

Elucidating Key Structural Elements for Biological Activity in Related Compounds

The biological activity of pyrimidyl-piperazine derivatives is intricately linked to their three-dimensional structure and the electronic properties of their constituent parts. The core scaffold consists of a pyrimidine (B1678525) ring linked to a piperazine (B1678402) ring. The pyrimidine, a six-membered aromatic heterocycle with two nitrogen atoms, can engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, with biological targets. nih.gov The piperazine ring, a six-membered saturated heterocycle with two nitrogen atoms at positions 1 and 4, provides a flexible linker that can adopt different conformations to optimize binding to a receptor or enzyme active site. tandfonline.comnih.gov

Impact of Substituents on the Pyrimidine Ring on Receptor Binding and Enzyme Inhibition

Substituents on the pyrimidine ring play a pivotal role in modulating the pharmacological profile of pyrimidyl-piperazine compounds. The nature, position, and stereochemistry of these substituents can significantly influence receptor binding affinity and enzyme inhibitory potency.

Theoretical studies on pyrimidine derivatives have highlighted the importance of specific substituent patterns for dual inhibition of transcription factors like AP-1 and NF-kappaB. nih.gov For instance, docking analyses suggest that H-N-thienyl or CH3-N-thienyl groups at the R(2) position, COO-tBu or COOEt groups at the R(5) position, and CH2CH3 or 2-thienyl groups at the R(4) position are favorable for inhibitory activity. nih.gov These substituents are thought to orient the molecule correctly within the binding sites of the target proteins. nih.gov

The electronic properties of substituents also have a profound effect. The presence of an amino group in adenine, a purine derivative with a pyrimidine sub-structure, enhances the substituent effect compared to purine itself. acs.org This suggests that electron-donating or withdrawing groups on the pyrimidine ring can alter the electron density and, consequently, the interaction landscape of the entire molecule. acs.org

A series of pyrimidinyl-piperazine carboxamides were synthesized and evaluated for their α-glucosidase inhibitory activity. researchgate.net The results demonstrated that all tested compounds exhibited excellent inhibition compared to the standard drug acarbose, with IC50 values indicating potent activity. researchgate.net

Role of the Piperazine Ring as a Pharmacophoric Scaffold

The piperazine ring is considered a "privileged scaffold" in drug design due to its versatile properties. tandfonline.comnih.gov Its two nitrogen atoms can be functionalized to modulate physicochemical properties such as solubility and basicity, which are critical for pharmacokinetic profiles. tandfonline.com The piperazine moiety can also act as a linker to connect different pharmacophoric elements or serve as a central scaffold for arranging substituents in a specific spatial orientation for optimal target interaction. tandfonline.com

The conformational flexibility of the piperazine ring allows it to adapt to the topology of various binding sites. researchgate.net This adaptability is a key factor in the broad range of biological activities exhibited by piperazine-containing compounds, which include antipsychotic, antihistamine, anticancer, and antiviral effects. nih.govresearchgate.netresearchgate.net

In the context of pyrimidyl-piperazine scaffolds, the piperazine ring often serves to position the pyrimidine moiety and other substituents for effective interaction with the target. For instance, in a series of thieno[3,2-d]pyrimidine derivatives designed as PI3Kδ inhibitors, the substitution pattern on the piperazine ring was found to be critical for potency and selectivity. nih.gov

Contributions of the Aminomethyl Group to Ligand-Target Interactions

The aminomethyl group, as seen in the parent compound "1-Boc-4-[5-(Aminomethyl)-2-pyrimidyl]piperazine," can significantly contribute to ligand-target interactions. The primary amine of the aminomethyl group can act as a hydrogen bond donor, forming crucial interactions with amino acid residues in the binding pocket of a receptor or enzyme. This is a common feature in many biologically active molecules, where such interactions anchor the ligand and contribute to its binding affinity.

While specific SAR studies on the aminomethyl group in this exact scaffold are not extensively detailed in the provided search results, the general principles of medicinal chemistry suggest its importance. The Boc (tert-butoxycarbonyl) protecting group on the piperazine nitrogen in "this compound" is a common feature in synthetic intermediates, allowing for selective modification of the aminomethyl group or other positions.

Comparative SAR: Piperazine versus Piperidine Analogues

The replacement of a piperazine ring with a piperidine ring can lead to significant changes in biological activity, highlighting the distinct roles these two heterocyclic scaffolds play in molecular recognition. nih.gov Piperidine, having only one nitrogen atom, has different hydrogen bonding capabilities and a distinct conformational profile compared to piperazine. researchgate.net

In one study comparing piperazine and piperidine derivatives as histamine H3 and sigma-1 receptor antagonists, the piperidine moiety was identified as a critical structural element for dual activity. acs.org Replacing the piperidine with a piperazine in one compound resulted in a dramatic shift in affinity, with the piperazine analogue showing significantly lower affinity for the σ1 receptor. acs.org This underscores the subtle yet profound impact of this structural change on receptor selectivity.

Table 1: Biological Activities of Pyrimidyl-Piperazine and Related Scaffolds

Compound Class Target/Activity Key SAR Findings
Pyrimidinyl-piperazine carboxamides α-glucosidase inhibition Compounds with S-configurations at the chiral center were more active. researchgate.net
Thieno[3,2-d]pyrimidine derivatives PI3Kδ inhibition Piperazinone-containing compounds were more potent and selective than piperazine counterparts. nih.gov
Piperidine/Piperazine derivatives Histamine H3/Sigma-1 receptor antagonism Piperidine moiety was crucial for dual activity. acs.org
Pyrrole sulfonamide-carboxamides SARS-CoV-2 NSP14 inhibition Replacement of 4-methylpiperidine with 4-methylpiperazine led to a significant loss of potency. acs.org
Pyrimidine derivatives AP-1 and NF-kappaB inhibition Specific substituents at R(2), R(4), and R(5) positions were identified as favorable for activity. nih.gov

Computational Chemistry and Molecular Modeling Investigations

In Silico Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 1-Boc-4-[5-(aminomethyl)-2-pyrimidyl]piperazine, docking studies are instrumental in identifying potential protein targets and understanding the key molecular interactions that govern its binding affinity. These studies typically involve docking the ligand into the active site of a target protein to predict the binding conformation and estimate the binding free energy.

The structural motifs of this compound, namely the piperazine (B1678402) and pyrimidine (B1678525) rings, are common pharmacophores in a variety of biologically active compounds. For instance, derivatives of 1-(pyrimidin-2-yl)piperazine have been investigated as potential atypical antipsychotic agents. In silico docking of such compounds into the binding sites of receptors like dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A can reveal crucial interactions.

Key interactions that are often observed in docking studies of similar piperazine and pyrimidine-containing ligands include:

Hydrogen Bonding: The nitrogen atoms in the piperazine and pyrimidine rings, as well as the aminomethyl group, can act as hydrogen bond acceptors and donors, respectively. These interactions with amino acid residues in the receptor's active site are critical for binding.

Hydrophobic Interactions: The tert-butoxycarbonyl (Boc) group and the hydrocarbon backbone of the piperazine ring can engage in hydrophobic interactions with nonpolar residues of the target protein.

Pi-Pi Stacking: The aromatic pyrimidine ring can participate in pi-pi stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.

A hypothetical docking study of this compound into a kinase active site, a common target for such scaffolds, might reveal the binding mode and energy as illustrated in the table below.

Target ProteinPredicted Binding Affinity (kcal/mol)Key Interacting ResiduesType of Interaction
Kinase A-8.5ASP145Hydrogen Bond
LYS72Hydrogen Bond
LEU130Hydrophobic
PHE144Pi-Pi Stacking
Kinase B-7.9GLU110Hydrogen Bond
VAL65Hydrophobic
TYR108Pi-Pi Stacking

Note: This data is illustrative and based on typical results from docking studies of similar compounds.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules. For this compound, these calculations can provide valuable information about its reactivity, stability, and intermolecular interactions.

Key parameters derived from quantum chemical calculations include:

HOMO and LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. It helps in identifying the regions that are prone to electrophilic and nucleophilic attack, which is vital for understanding ligand-receptor interactions.

Mulliken Charges: These calculations provide the partial charge on each atom in the molecule, offering insights into the polarity and reactivity of different functional groups.

The table below presents hypothetical results from a DFT calculation on this compound.

ParameterCalculated ValueImplication
HOMO Energy-6.2 eVPotential for electron donation
LUMO Energy-1.5 eVPotential for electron acceptance
HOMO-LUMO Gap4.7 eVHigh chemical stability
Most Negative Potential (MEP)Pyrimidine NitrogensSite for electrophilic attack/H-bonding
Most Positive Potential (MEP)Aminomethyl ProtonsSite for nucleophilic attack/H-bonding

Note: This data is illustrative and based on typical results from quantum chemical calculations.

Conformational Analysis of Piperazine and Pyrimidine Derivatives

The biological activity of a molecule is highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable, low-energy conformations of a molecule and the energy barriers between them. For this compound, the conformational flexibility of the piperazine ring is of particular interest.

The piperazine ring typically adopts a chair conformation to minimize steric strain. However, the presence of substituents can influence its conformational preference. A conformational analysis of 1-(2-pyrimidinyl)piperazine derivatives has suggested that specific conformations are required for biological activity. The bulky Boc group on one of the piperazine nitrogens in this compound is expected to have a significant impact on the ring's conformational equilibrium.

Computational methods, such as molecular mechanics and quantum chemical calculations, can be used to perform a systematic search for low-energy conformers. The results of such an analysis can help in understanding how the molecule fits into a receptor's binding site and can guide the design of more rigid, conformationally constrained analogues with potentially higher activity and selectivity. Studies on 2-substituted piperazines have shown that the axial conformation is often preferred.

Dihedral AngleEnergy (kcal/mol)Conformation
N1-C2-C3-N455°Chair
C6-N1-C2-C3-58°Chair

Note: This data is illustrative and represents typical findings for substituted piperazine rings.

Prediction of Molecular Properties for Design Optimization

In silico prediction of molecular properties plays a crucial role in the early stages of drug discovery by helping to identify candidates with favorable pharmacokinetic profiles. These predictions can help in optimizing the design of derivatives of this compound to improve their drug-like properties.

Several computational models are used to predict properties related to Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET). One of the most widely used sets of guidelines is Lipinski's rule of five, which helps in evaluating the drug-likeness of a compound.

The table below shows a hypothetical in silico prediction of the molecular properties of this compound.

PropertyPredicted ValueCompliance with Lipinski's Rule of Five
Molecular Weight293.38 g/mol Yes (< 500)
LogP1.8Yes (< 5)
Hydrogen Bond Donors1Yes (< 5)
Hydrogen Bond Acceptors5Yes (< 10)
Polar Surface Area74.5 ŲFavorable for cell permeability

Note: This data is based on calculations for the specified compound.

By modifying the structure of this compound, for example, by replacing the Boc group with other substituents, medicinal chemists can use these predictive models to assess the impact of these changes on the compound's ADMET profile and guide the synthesis of analogues with improved therapeutic potential.

Mechanistic Insights and Biological Relevance of Compounds Incorporating Pyrimidyl Piperazine Scaffolds

Modulation of G-Protein Coupled Receptors (GPCRs)

Histamine Receptor Antagonism (e.g., H3)

Compounds featuring a pyrimidyl-piperazine core have been investigated as antagonists for histamine receptors, particularly the H3 subtype. The histamine H3 receptor is a G-protein coupled receptor that, in the central nervous system (CNS), acts as a presynaptic autoreceptor, controlling the synthesis and release of histamine. mdpi.com It also functions as a heteroreceptor, modulating the release of other crucial neurotransmitters like acetylcholine, dopamine (B1211576), and serotonin (B10506). mdpi.comnih.gov This neuromodulatory role has made H3 receptor antagonists attractive candidates for treating various CNS disorders, including Alzheimer's disease, schizophrenia, and attention-deficit hyperactivity disorder (ADHD). mdpi.comnih.gov

The pyrimidyl-piperazine scaffold often serves as a central component in the design of H3 antagonists, linking a basic amine "warhead" to another part of the molecule. nih.gov Research into pyrrolo[2,3-d]pyrimidine derivatives has shown that incorporating a piperazine (B1678402) motif can lead to selective activity at the H3 receptor. nih.gov However, in some studies comparing different amine warheads, a bipiperidine moiety demonstrated higher affinity than a piperazine motif for this particular class of compounds. nih.gov The strategic design of these molecules involves optimizing the interactions within the H3 receptor's binding pocket, where key amino acid residues like Tyr115, Glu206, and Tyr394 are involved in hydrogen bonding, ionic interactions, and π-π stacking. cresset-group.com

Table 1: Activity of Pyrimidyl-Piperazine Scaffolds on Histamine Receptors

Compound Class Specific Target Activity Key Findings
Pyrrolo[2,3-d]pyrimidine derivatives Histamine H3 Receptor Antagonist Piperazine motif contributed to selective H3 activity, though bipiperidine showed higher affinity in this series. nih.gov
4-pyridyl-piperazine derivatives Histamine H3 Receptor Ligands Structural modifications led to active and selective H3 receptor ligands. nih.gov

Dopamine Receptor Modulation (e.g., D2, D4)

The pyrimidyl-piperazine scaffold is also integral to the development of ligands targeting dopamine receptors, which are key players in neurological and psychiatric conditions. Dopamine receptors are categorized into D1-like and D2-like families, with the D2, D3, and D4 subtypes being particularly important targets for therapeutics. mdpi.com

Phenylpiperazine derivatives, which can be conceptually linked to the pyrimidyl-piperazine class, have been extensively studied as selective ligands for D2, D3, and D4 receptors. nih.gov The selectivity of these compounds is often dictated by subtle structural modifications that influence interactions with non-conserved amino acid residues in the receptor binding sites. nih.gov For the D4 receptor, which shows high genetic variability, piperazine-containing compounds have been developed as potent and selective antagonists. mdpi.com Some of these antagonists have demonstrated potential in decreasing the viability of glioblastoma cells, suggesting a role beyond traditional neuropsychiatric applications. mdpi.com

Furthermore, thieno[2,3-d]pyrimidine derivatives have been identified as allosteric modulators of the D2 receptor. nih.gov These molecules bind to a site distinct from the primary dopamine binding site, offering a more nuanced way to fine-tune dopaminergic neurotransmission, which could be beneficial in treating conditions like Parkinson's disease and schizophrenia. nih.gov

Table 2: Activity of Pyrimidyl-Piperazine Scaffolds on Dopamine Receptors

Compound Class Specific Target Activity Key Findings
Phenylpiperazine derivatives D2, D3, D4 Receptors Selective Ligands Subtype selectivity is achieved through specific interactions with both conserved and non-conserved amino acid residues. nih.gov
Piperazine-based derivatives D4 Receptor Antagonist Showed potential anticancer activity in glioblastoma cell lines. mdpi.com
Thieno[2,3-d]pyrimidine derivatives D2 Receptor Allosteric Modulator Acts as a negative allosteric modulator (NAM) of dopamine efficacy. nih.gov

Orphan G-Protein Coupled Receptor (e.g., GPR119, GPR84) Agonism/Antagonism

More recently, pyrimidyl-piperazine structures have been explored for their activity at orphan GPCRs—receptors whose endogenous ligands are not yet fully known. GPR119, for instance, is a target for type 2 diabetes and obesity, and pyrimidine (B1678525) derivatives incorporating a piperazine moiety have been developed as potent agonists. nih.gov One such compound, 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine, not only showed potent agonistic activity but also improved glucose tolerance and promoted insulin secretion in preclinical models. nih.gov

Conversely, GPR84 is a proinflammatory orphan receptor implicated in conditions like inflammatory bowel disease. While many agonists for GPR84 are known, including 2-(hexylthiol)pyrimidine-4,6-diol, the development of antagonists is a key therapeutic goal. nih.gov The pyrimidine core is present in known agonists, and the broader exploration of pyrimidine-based libraries has been a strategy to identify novel antagonists for this receptor. nih.gov

Table 3: Activity of Pyrimidyl-Piperazine Scaffolds on Orphan GPCRs

Compound Class Specific Target Activity Key Findings
4-(piperazin-1-yl)pyrimidine derivatives GPR119 Agonist Potent agonistic activity improved glucose tolerance and insulin secretion in a mouse model. nih.gov
Pyrimidine-based compounds GPR84 Antagonist Screening of compound libraries is a strategy to identify antagonists for this proinflammatory receptor. nih.gov

Enzyme Inhibition Applications

Kinesin Spindle Protein (KSP) Inhibition in Cancer Biology

Kinesin Spindle Protein (KSP), also known as Eg5, is a motor protein essential for the formation of the bipolar mitotic spindle during cell division. nih.govnih.gov Inhibition of KSP leads to the formation of abnormal monopolar spindles, causing mitotic arrest and subsequent cell death (apoptosis). nih.govresearchgate.net This mechanism makes KSP a compelling target for cancer chemotherapy, as it selectively affects rapidly dividing cancer cells while sparing non-dividing cells, potentially offering a better safety profile than traditional microtubule poisons like taxanes. nih.govresearchgate.net

The pyrimidyl-piperazine scaffold has been incorporated into potent KSP inhibitors. These inhibitors typically bind to an allosteric pocket on the KSP motor domain, distinct from the ATP-binding site. nih.gov This binding prevents the conformational changes necessary for KSP's motor activity. Several classes of KSP inhibitors have reached clinical trials, demonstrating the therapeutic potential of this strategy. nih.govnih.gov For example, pyrazolopyrimidine derivatives have been reported as potent inhibitors of Eg5, highlighting the utility of the pyrimidine core in targeting this essential mitotic protein. researchgate.net

Table 4: Pyrimidyl-Piperazine Scaffolds in KSP Inhibition

Compound Class Target Mechanism of Action Therapeutic Application
Pyrazolopyrimidine derivatives Kinesin Spindle Protein (KSP/Eg5) Allosteric inhibition of the motor domain, leading to mitotic arrest and apoptosis. nih.govresearchgate.net Cancer Chemotherapy researchgate.net
Dihydropyrazole derivatives Kinesin Spindle Protein (KSP/Eg5) Binds to the same allosteric region as other known inhibitors like monastrol. researchgate.net Cancer Chemotherapy researchgate.net

Pim-1 Kinase Inhibition

Pim-1 is a serine/threonine kinase that plays a critical role in cell survival, proliferation, and apoptosis. nih.gov Overexpression of Pim-1 is linked to the progression of various cancers, including prostate cancer and certain leukemias and lymphomas, making it a significant target for anticancer drug development. researchgate.netnih.gov Pim-1 kinase inhibitors typically function by competing with ATP for binding in the kinase's active site, thereby blocking the phosphorylation of downstream substrates and disrupting cancer cell signaling pathways. patsnap.com

The pyrimidine scaffold is a common feature in many kinase inhibitors, and derivatives incorporating this core have been successfully developed as potent Pim-1 inhibitors. For instance, pyrimidine-based compounds have been designed to inhibit Aurora A kinase, another important cancer target, and have also shown activity against Pim-1. acs.org The versatility of the pyrimidine structure allows for modifications that can enhance potency and selectivity for Pim-1 over other kinases, a crucial aspect of developing effective and safe targeted therapies. researchgate.netresearchgate.net

Table 5: Pyrimidyl-Piperazine Scaffolds in Pim-1 Kinase Inhibition

Compound Class Target Mechanism of Action Therapeutic Application
Pyrimidine-based derivatives Pim-1 Kinase ATP-competitive inhibition of the kinase active site, disrupting cell proliferation and survival pathways. patsnap.com Cancer Therapy researchgate.net
Pyridothienopyrimidinones Pim-1 Kinase Potent inhibition with IC50 values in the micromolar range. researchgate.net Cancer Therapy researchgate.net

Aspartic Acid Protease Inhibition

Aspartic acid proteases are a class of enzymes that utilize two conserved aspartic acid residues in their active site to catalyze the hydrolysis of peptide bonds. cambridgemedchemconsulting.com A key strategy in designing inhibitors for these enzymes involves incorporating a structural motif that can interact with this catalytic dyad.

The pyrimidyl-piperazine scaffold possesses features that make it a candidate for this role. The piperazine ring is a basic amine that can be protonated under physiological conditions. wikipedia.org This positive charge allows it to form strong ionic interactions or hydrogen bonds with the two negatively charged aspartate residues in the enzyme's active site. google.com While direct studies on 1-Boc-4-[5-(aminomethyl)-2-pyrimidyl]piperazine as an aspartic protease inhibitor are not available, a related building block, 1-Boc-4-(aminomethyl)piperidine, is listed as a precursor for the synthesis of aspartic acid protease inhibitors, highlighting the utility of the Boc-protected aminomethyl-cyclic amine structure in this context. The design of such inhibitors often relies on a central heterocyclic core containing at least two heteroatoms that can interact with the catalytic aspartates. google.com The pyrimidine and piperazine nitrogens within the pyrimidyl-piperazine scaffold could fulfill this requirement, anchoring the molecule in the active site to block substrate access.

Transglutaminase 2 (TGase 2) Inhibition

Tissue transglutaminase (TGase 2) is a multifunctional enzyme implicated in various diseases, including fibrosis and cancer. nih.govrsc.org A prominent strategy for inhibiting TGase 2 involves the use of irreversible inhibitors that covalently bind to the catalytic cysteine residue in the enzyme's active site. Several research groups have successfully used the piperazine scaffold as a central core for these inhibitors. nih.gov

In this approach, the piperazine ring serves as a rigid linker to optimally position a reactive "warhead," typically an acrylamide group, for covalent modification of the enzyme. nih.gov The structure-activity relationships of these inhibitors are finely tuned by modifications to the piperazine core and its substituents. For instance, studies on Nε-acryloyllysine piperazides have demonstrated that systematic structural changes can modulate inhibitory activities over a wide range, with efficiencies (kinact/KI) reaching up to 10,000 M⁻¹s⁻¹. nih.gov The most promising candidates from these studies serve as scaffolds for developing potent research tools, even if their therapeutic potential requires further optimization. nih.govrsc.org

Inhibitor ClassKey Structural FeatureInhibition TypeKinetic ParameterValueReference
Peptidic Inhibitor 35 Naphthoyl-piperazine-spacerIrreversiblekinact/KI760,000 M⁻¹min⁻¹ rsc.org
Nε-Acryloyllysine PiperazidesFluorine-bearing substituentsIrreversiblekinact/KI100 - 10,000 M⁻¹s⁻¹ nih.gov
ERW1041Active-site directedIrreversible% Inhibition (10 µM)~52% mdpi.com

Factor Xa Inhibition

Factor Xa (FXa) is a serine protease that plays a critical role in the blood coagulation cascade, making it a key target for anticoagulant therapies. nih.gov Inhibitors of FXa often feature a central scaffold designed to interact with the enzyme's active site pockets. The piperazine and piperazinone motifs have been successfully incorporated into potent FXa inhibitors. nih.govnih.gov

The design of these inhibitors often involves optimizing substituents on the piperazine ring to fit into the S1 and S4 pockets of the FXa active site. For example, piperazinone-based inhibitors have been developed with inhibitory concentrations (IC₅₀) in the low nanomolar range. nih.gov Optimization of the P4 moiety, which interacts with the S4 pocket, has yielded compounds with IC₅₀ values below 1 nM against FXa, demonstrating high potency and selectivity over other proteases like thrombin. nih.govnih.gov The piperazine moiety is recognized as a key structural element in achieving high selectivity for FXa. researchgate.net

PI3 Kinase Inhibition

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is frequently overactivated in various cancers, making it a significant target for drug development. nih.gov The pyrimidine ring is a classic "hinge-binding" motif found in many kinase inhibitors. When combined with a piperazine-like moiety such as morpholine, it forms a scaffold for highly potent and selective PI3K inhibitors. mdpi.com

In this class of compounds, the pyrimidine core interacts with the hinge region of the kinase's ATP-binding pocket. The morpholine or piperazine group typically extends towards the solvent-exposed region, where it can be modified to enhance solubility and pharmacokinetic properties. mdpi.com Studies on 2,4-dimorpholinopyrimidine derivatives have identified compounds with potent inhibitory activity against the PI3Kα isoform, with IC₅₀ values as low as 31.8 nM. nih.gov Further modifications have led to compounds that are 1.5 to 3 times more potent than well-characterized PI3K inhibitors like ZSTK474. mdpi.com

CompoundScaffoldTarget Isoform(s)IC₅₀ (nM)Reference
Compound 17p DimorpholinopyrimidinePI3Kα31.8 ± 4.1 nih.gov
PI3Kδ15.4 ± 1.9 nih.gov
Compound 14 Trisubstituted MorpholinopyrimidinePan-PI3K3.2-fold lower than ZSTK474 mdpi.com
BKM-120 2,6-Dimorpholino PyrimidinePI3Kα44.6 ± 3.6 nih.gov
ZSTK474 DifluorotriazinePan-PI3K(Reference Compound) mdpi.com

KRAS-G12D Inhibition

The KRAS protein with a G12D mutation is one of the most prevalent and challenging oncogenic drivers in human cancers. nih.govresearchgate.net A groundbreaking strategy for targeting this mutant involves the design of small molecules that can specifically interact with the mutated aspartate residue at position 12. nih.govbiorxiv.org The piperazine moiety has proven to be central to this approach. researchgate.netnih.gov

Applications in Proteolysis Targeting Chimeras (PROTACs)

The use of rigid linkers, often incorporating cyclic structures like piperazine and pyrimidine, is a widely adopted strategy to optimize PROTAC performance. rsc.org These rigid scaffolds can pre-organize the PROTAC molecule into a conformation that is favorable for ternary complex formation, thereby enhancing the efficiency of protein degradation. rsc.org The pyrimidyl-piperazine core, as found in "this compound," offers several advantages in this context.

The piperazine ring, in particular, is a popular component in PROTAC linkers due to its ability to increase rigidity and improve the physicochemical properties of the molecule, such as solubility. nih.govmedchemexpress.com The protonatable nitrogen atoms in the piperazine ring can enhance aqueous solubility, which is often a challenge for large PROTAC molecules. medchemexpress.com Furthermore, the pyrimidine ring adds another layer of rigidity and provides specific vectoral properties to the linker.

The "this compound" molecule is a synthetic intermediate, with the Boc (tert-butyloxycarbonyl) group serving as a protecting group for the aminomethyl functionality. This protecting group allows for the selective modification of other parts of the molecule during the synthesis of the PROTAC. The aminomethyl group, once deprotected, provides a convenient attachment point for the warhead, the portion of the PROTAC that binds to the target protein.

The table below illustrates the general properties and roles of the components found in the "this compound" scaffold in the context of PROTAC design.

ComponentRole in PROTAC DesignPhysicochemical Contribution
Pyrimidine Ring Provides rigidity to the linker, influencing the orientation of the warhead and E3 ligase ligand.Aromatic heterocycle that can engage in specific interactions and contributes to the overall shape of the molecule.
Piperazine Ring Imparts rigidity and can improve solubility. Acts as a key connection point within the linker.Heterocyclic amine that can be protonated to increase aqueous solubility. Can also influence cell permeability. medchemexpress.com
Aminomethyl Group Serves as the attachment point for the warhead after deprotection.A flexible single-carbon spacer that allows for the covalent linkage to various warhead moieties.
Boc Protecting Group Temporarily blocks the reactivity of the aminomethyl group during synthesis.Removed in a subsequent synthetic step to allow for the attachment of the warhead.

The rational design of PROTAC linkers is a complex process, and the inclusion of scaffolds like pyrimidyl-piperazine is a testament to the growing understanding of the structure-activity relationships that govern PROTAC efficacy. The "this compound" building block provides chemists with a valuable tool to systematically explore these relationships and develop next-generation protein degraders with improved therapeutic potential.

Future Research Directions and Translational Perspectives

Development of Novel Pyrimidyl-Piperazine Architectures

Future research should focus on the systematic structural modification of the 1-Boc-4-[5-(aminomethyl)-2-pyrimidyl]piperazine scaffold to explore structure-activity relationships (SAR). The pyrimidine (B1678525) ring, a versatile scaffold, can be readily modified at its 2, 4, 5, and 6 positions to improve pharmacokinetic and pharmacodynamic properties. mdpi.com Key areas for structural diversification include:

Substitution on the Pyrimidine Ring: Introducing various substituents on the pyrimidine core can modulate the compound's electronic and steric properties, potentially enhancing its binding affinity to biological targets.

Modification of the Piperazine (B1678402) Moiety: While many existing drugs feature substituents only at the nitrogen positions of the piperazine ring, recent advances in C-H functionalization offer opportunities to create more complex and diverse carbon-substituted piperazine analogs. researchgate.netmdpi.com

Alteration of the Aminomethyl Linker: The length and flexibility of the aminomethyl linker can be varied to optimize the compound's interaction with its target binding site.

These modifications can draw inspiration from existing pyrimidine-piperazine hybrids that have shown a range of biological activities, including anticancer and antimicrobial properties. nih.govresearchgate.net

Advanced Synthetic Strategies for Scalable Production

The development of efficient and scalable synthetic routes is crucial for the translation of promising compounds from the laboratory to clinical applications. While traditional methods for synthesizing pyrimidyl-piperazine derivatives exist, such as the reaction of a substituted pyrimidine with a piperazine derivative, there is a need for more advanced and practical approaches. nih.govprepchem.com

Future synthetic research could explore:

Photoredox Catalysis: This methodology has emerged as a powerful tool for the C-H functionalization of piperazines, allowing for the direct introduction of aryl and other groups under mild conditions. mdpi.com

Flow Chemistry: Continuous flow conditions can facilitate reaction scale-up, improve safety, and simplify operational procedures for the synthesis of functionalized piperazines. researchgate.net

Novel Cyclization Strategies: Innovative methods, such as the [3+3] cycloaddition of azomethine ylides promoted by visible light and aluminum organometallics, can provide rapid and stereoselective access to densely functionalized piperazine cores. nih.gov

The development of practical and scalable syntheses for orthogonally protected chiral piperazines will also be essential for creating enantiomerically pure drug candidates. rsc.org

Integrated In Silico and Experimental Approaches for Lead Optimization

The integration of computational and experimental techniques can significantly accelerate the drug discovery process. For pyrimidyl-piperazine derivatives, a combined approach can aid in the rational design and optimization of lead compounds.

In Silico Methods:

High-Throughput Virtual Screening: Large virtual libraries of pyrimidyl-piperazine analogs can be screened against various biological targets to identify potential hits. biorxiv.orgbiorxiv.org

Molecular Docking and Dynamics: These studies can predict the binding modes of novel derivatives within the active sites of target proteins, providing insights into key interactions that drive affinity and selectivity. nih.govacs.orgnih.gov

QSAR (Quantitative Structure-Activity Relationship) Analysis: QSAR models can be developed to correlate the structural features of pyrimidyl-piperazine compounds with their biological activities, guiding the design of more potent analogs. nih.gov

Experimental Validation: The predictions from in silico studies must be validated through experimental assays. Promising compounds identified through virtual screening should be synthesized and evaluated for their biological activity in relevant in vitro and in vivo models. This iterative cycle of computational design and experimental testing is a powerful strategy for lead optimization.

Exploration of New Biological Targets for Pyrimidyl-Piperazine Derivatives

The pyrimidine-piperazine scaffold is a privileged structure in medicinal chemistry, with derivatives showing activity against a wide range of biological targets. nih.govresearchgate.net Future research should aim to explore the full therapeutic potential of this structural class by screening them against new and emerging biological targets.

Potential therapeutic areas for exploration include:

Oncology: Pyrimidine derivatives are key components of many anticancer drugs. mdpi.com Novel pyrimidyl-piperazine compounds could be investigated as inhibitors of various cancer-related targets, such as kinases (e.g., FLT3) and transcription factors (e.g., NF-κB). nih.govnih.gov

Neurodegenerative Diseases: Piperazine-containing compounds have been developed as antagonists for adenosine A2A receptors, which are promising targets for the treatment of Parkinson's and Alzheimer's diseases. nih.gov

Infectious Diseases: The pyrimidine and piperazine moieties are found in compounds with antimicrobial and antiviral activities. nih.govnih.gov New derivatives could be screened for their efficacy against a panel of bacterial, fungal, and viral pathogens.

Central Nervous System (CNS) Disorders: Pyrimidyl-piperazine derivatives have been investigated as selective monoamine oxidase (MAO)-A inhibitors for the treatment of depression. nih.gov Further exploration of their effects on other CNS targets is warranted.

The metabolite 1-(2-pyrimidinyl)piperazine, derived from drugs like buspirone, is known to act as an antagonist of α2-adrenergic receptors, suggesting another potential avenue for investigation for this class of compounds. caymanchem.com

Q & A

Q. How to address discrepancies in reported binding affinities across studies?

  • Methodological Answer : Standardize assay conditions (e.g., buffer pH, temperature) and validate ligand purity via orthogonal methods (HPLC, NMR). Use consensus scoring in docking studies to reduce false positives. For example, Liljefors-Bøgesø pharmacophore models reconcile affinity variations in dopamine D2/α1-adrenoceptor studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.